molecular formula C21H24N2O4S B3964284 2-(diphenylamino)-2-oxoethyl N-acetylmethioninate

2-(diphenylamino)-2-oxoethyl N-acetylmethioninate

Cat. No. B3964284
M. Wt: 400.5 g/mol
InChI Key: RTRQZFNQANULHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Diphenylamino)-2-oxoethyl N-acetylmethioninate is a chemical compound that has been widely used in scientific research for its unique properties. It is a derivative of methionine, an essential amino acid, and has been studied for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(Diphenylamino)-2-oxoethyl N-acetylmethioninate involves the interaction between the compound and the target molecule. The compound binds to the target molecule, resulting in a change in its fluorescence properties. This change in fluorescence can be measured and used to study the interaction between the compound and the target molecule.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. The compound has also been shown to have antioxidant properties and has been studied for its potential applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(Diphenylamino)-2-oxoethyl N-acetylmethioninate is its unique fluorescence properties. The compound has a high quantum yield and is highly sensitive to changes in its environment. This makes it an ideal probe for studying protein-ligand interactions, enzyme kinetics, and drug-receptor interactions. However, the compound has some limitations in lab experiments. It is sensitive to pH and temperature changes, and its fluorescence properties can be affected by the presence of other compounds.

Future Directions

There are several future directions for the study of 2-(Diphenylamino)-2-oxoethyl N-acetylmethioninate. One potential application is in the development of biosensors for the detection of various analytes. The compound has also been studied for its potential applications in the treatment of oxidative stress-related diseases. Further research is needed to explore the potential of this compound in these areas. Additionally, the synthesis of new derivatives of this compound may lead to the discovery of compounds with even more unique properties.

Scientific Research Applications

2-(Diphenylamino)-2-oxoethyl N-acetylmethioninate has been extensively used in scientific research for its unique properties. It has been studied for its potential applications in various fields such as medicine, biochemistry, and pharmacology. The compound has been used as a fluorescent probe to study protein-ligand interactions, enzyme kinetics, and drug-receptor interactions. It has also been used in the development of biosensors for the detection of various analytes.

properties

IUPAC Name

[2-oxo-2-(N-phenylanilino)ethyl] 2-acetamido-4-methylsulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-16(24)22-19(13-14-28-2)21(26)27-15-20(25)23(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19H,13-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRQZFNQANULHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)OCC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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